
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-MNA, is a synthetic boron-containing compound with potential applications in scientific research. It is a derivative of 1-naphthol, a naturally occurring organic compound found in some plants. 2-MNA has been studied for its potential use in a variety of scientific research applications, including in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use in a variety of scientific research applications. It has been shown to be effective in the detection of DNA and RNA molecules, as well as in the detection of proteins and other biological molecules. Additionally, 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use in the fields of biochemistry and physiology. It has been used to study the effects of certain drugs on the body, as well as to study the effects of certain hormones on the body.
Mecanismo De Acción
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane works by binding to the target molecule, such as DNA or a protein. It then forms a stable, covalent bond with the target molecule, which can be used to detect the presence of the target molecule. Additionally, 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to study the effects of certain drugs or hormones on the body, as it can bind to the target molecule and modify its activity.
Biochemical and Physiological Effects
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use as a therapeutic agent. It has been shown to be effective in the treatment of certain cancers, as well as in the treatment of certain neurological disorders. Additionally, 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use in the treatment of certain autoimmune diseases. Furthermore, 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use in the treatment of certain viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a useful tool for scientific research. It is relatively easy to synthesize and is cost-effective. Additionally, it is stable and can be used to detect the presence of various molecules. However, 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations. It is not as sensitive as other methods of detection, and it can be difficult to accurately quantify the amount of 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane bound to the target molecule.
Direcciones Futuras
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has potential applications in a variety of scientific research fields. One potential future direction is the development of new methods for the synthesis of 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. Additionally, new methods for detecting and quantifying the amount of 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane bound to the target molecule could be developed. Furthermore, the potential use of 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the treatment of certain diseases could be explored. Finally, the potential use of 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the detection and quantification of other biological molecules could be studied.
Métodos De Síntesis
2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized from the reaction of 1-naphthol and trimethyl borate in the presence of an acid catalyst. The reaction results in the formation of a dioxaborinane, which is then reacted with 7-methoxy-1-naphthol to yield 2-(7-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This method of synthesis has been found to be efficient and cost-effective.
Propiedades
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)16-7-5-6-13-8-9-14(19-4)10-15(13)16/h5-10,12H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUYRGDLSNOADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165919 | |
| Record name | 1,3,2-Dioxaborinane, 2-(7-methoxy-1-naphthalenyl)-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
CAS RN |
2096998-46-6 | |
| Record name | 1,3,2-Dioxaborinane, 2-(7-methoxy-1-naphthalenyl)-4,4,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096998-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborinane, 2-(7-methoxy-1-naphthalenyl)-4,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



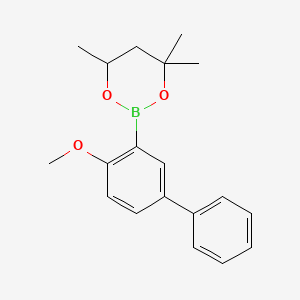


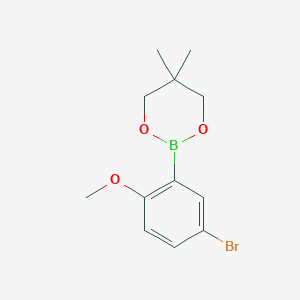
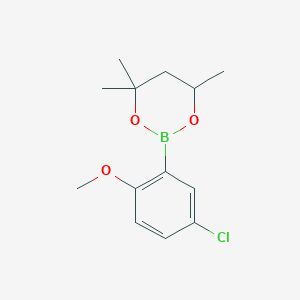
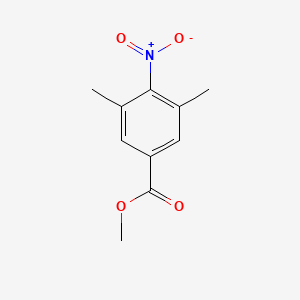


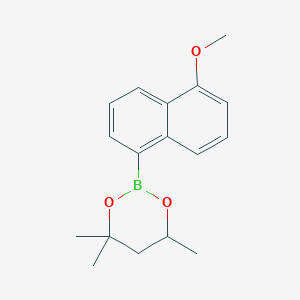



![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)